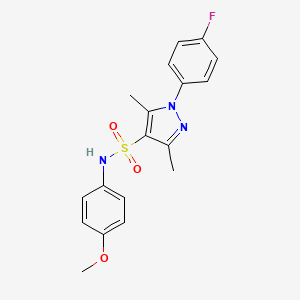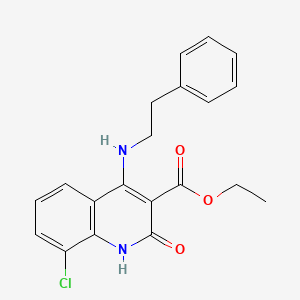![molecular formula C24H24N4O4 B14973819 N-(2-methoxybenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B14973819.png)
N-(2-methoxybenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-METHOXYETHYL)-N-[(2-METHOXYPHENYL)METHYL]-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolopyridine class This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core, substituted with various functional groups such as methoxyethyl, methoxyphenyl, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-METHOXYETHYL)-N-[(2-METHOXYPHENYL)METHYL]-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolopyridine core through cyclization reactions. Subsequent steps involve the introduction of the methoxyethyl, methoxyphenyl, and phenyl groups through various substitution reactions. Common reagents used in these reactions include organometallic compounds, halogenated intermediates, and catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure efficient production. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
5-(2-METHOXYETHYL)-N-[(2-METHOXYPHENYL)METHYL]-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated intermediates, organometallic reagents, and catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.
科学研究应用
5-(2-METHOXYETHYL)-N-[(2-METHOXYPHENYL)METHYL]-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-(2-METHOXYETHYL)-N-[(2-METHOXYPHENYL)METHYL]-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets through various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
相似化合物的比较
Similar Compounds
Pyrazolopyridine Derivatives: Compounds with similar core structures but different substituents.
Methoxyphenyl Substituted Compounds: Molecules with methoxyphenyl groups but different core structures.
Phenyl Substituted Pyrazoles: Compounds with phenyl groups attached to pyrazole rings.
Uniqueness
5-(2-METHOXYETHYL)-N-[(2-METHOXYPHENYL)METHYL]-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXAMIDE stands out due to its specific combination of functional groups and core structure
属性
分子式 |
C24H24N4O4 |
|---|---|
分子量 |
432.5 g/mol |
IUPAC 名称 |
5-(2-methoxyethyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
InChI |
InChI=1S/C24H24N4O4/c1-31-13-12-27-15-19(23(29)25-14-17-8-6-7-11-21(17)32-2)22-20(16-27)24(30)28(26-22)18-9-4-3-5-10-18/h3-11,15-16H,12-14H2,1-2H3,(H,25,29) |
InChI 键 |
HDFAHRSVCQBDEA-UHFFFAOYSA-N |
规范 SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=CC=C4OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-6-{4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14973737.png)

![N-(2-chlorophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B14973753.png)
![4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one](/img/structure/B14973761.png)
![4-(Benzylsulfanyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B14973762.png)

![2-{[7-(4-Fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14973776.png)
![9-(4-chlorophenyl)-N-(3-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B14973782.png)
![N-(2,4-dimethylphenyl)-2-{[2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B14973789.png)
![Ethyl 2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetate](/img/structure/B14973793.png)
![3-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B14973801.png)
![3-((2-chloro-6-fluorobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B14973805.png)
![3-((2-methylbenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B14973813.png)
![2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B14973815.png)
